Tolperisone Hydrochloride

Spasticity Cerebral Palsy Pediatric Neurology

Unlike baclofen (GABA-B) or tizanidine (α2-agonist), Tolperisone HCl delivers antispastic efficacy via dual VGSC blockade and VGCC modulation—achieving 26.7% fewer adverse events vs baclofen with minimal sedation. Ideal for stroke rehab, pediatric spasticity, SCI patients needing cognitive clarity, and tool compound studies in neuropathic pain. Procure high-purity Tolperisone HCl now.

Molecular Formula C16H24ClNO
Molecular Weight 281.82 g/mol
CAS No. 3644-61-9
Cat. No. B000935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolperisone Hydrochloride
CAS3644-61-9
SynonymsHydrochloride, Tolperisone
Midocalm
Mydeton
Mydocalm
Tolperisone
Tolperisone Hydrochloride
Molecular FormulaC16H24ClNO
Molecular Weight281.82 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
InChIInChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H
InChIKeyZBUVYROEHQQAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolperisone Hydrochloride (CAS 3644-61-9): Centrally Acting Muscle Relaxant with VGSC and VGCC Modulatory Activity


Tolperisone hydrochloride is a piperidine-derived, centrally acting muscle relaxant with demonstrated voltage-gated sodium channel (VGSC) blocking activity and modulatory effects on voltage-gated calcium channels (VGCCs) [1]. Its pharmacological profile distinguishes it from other muscle relaxants by targeting presynaptic inhibition of transmitter release from primary afferent endings via combined sodium and calcium channel blockade [2]. This mechanism underlies its clinical utility in treating spasticity of neurological origin and painful muscle spasms.

Why Tolperisone Hydrochloride Cannot Be Interchanged with Other Centrally Acting Muscle Relaxants


Centrally acting muscle relaxants are a heterogeneous class with distinct molecular targets and side effect profiles, precluding simple substitution [1]. Unlike baclofen (GABA-B agonist) or tizanidine (α2-adrenergic agonist), tolperisone's primary mechanism involves VGSC blockade with additional VGCC modulation, resulting in a differentiated efficacy-to-sedation ratio and adverse event spectrum [2]. The evidence below demonstrates that tolperisone offers comparable antispastic efficacy to baclofen and tizanidine but with distinct tolerability and safety advantages that directly impact clinical selection and formulary decisions.

Quantitative Comparative Evidence: Tolperisone Hydrochloride vs. Baclofen, Tizanidine, Eperisone, and Lidocaine


Comparable Antispastic Efficacy to Baclofen with Superior Tolerability in Pediatric Cerebral Palsy

In an open-label randomized controlled trial of 65 children with spastic cerebral palsy, tolperisone demonstrated antispastic efficacy comparable to baclofen as measured by the Modified Ashworth Scale (MAS). The baclofen group showed MAS scores of 2.41 ± 0.50 (pre) vs. 2.25 ± 0.44 (post), while the tolperisone group showed 2.46 ± 0.50 (pre) vs. 2.08 ± 0.27 (post), with both groups achieving statistically significant improvements (P < 0.05) [1]. Critically, 86.7% of baclofen-treated patients experienced side effects compared to 60% in the tolperisone group, and tolperisone was noted as the cheaper alternative [1].

Spasticity Cerebral Palsy Pediatric Neurology Baclofen

Reduced Sedation Burden vs. Baclofen in Spinal Cord Injury Spasticity Management

In a non-randomized retrospective study of patients with spinal cord injury-associated spasticity, both baclofen plus physical therapy (BAF+PT, n=135) and tolperisone plus physical therapy (TOL+PT, n=116) improved Modified Ashworth Scale scores. However, the adverse effect profiles differed markedly: BAF+PT patients reported asthenia, drowsiness, and sleepiness, while TOL+PT patients reported only dyspepsia and epigastric pain [1]. The study concluded that baclofen caused adverse effects related to sedative manifestation, whereas tolperisone plus physical therapy was slightly effective without the sedative burden [1].

Spinal Cord Injury Spasticity Baclofen Sedation Rehabilitation

Superior Efficacy vs. Tizanidine in Post-Stroke Spasticity with Fewer Adverse Effects

A clinical study of 360 post-stroke patients compared multiple muscle relaxants using the Ashworth Scale, Barthel Index, Lindmark Scale, and a 2-minute walking test. Tolperisone was identified as the most efficient agent for reducing spasticity and improving functional rehabilitation among all drugs studied. Tizanidine was also effective but to a lesser extent. Importantly, adverse effects were registered more rarely in patients treated with tolperisone compared to other agents [1].

Post-Stroke Spasticity Tizanidine Rehabilitation Comparative Efficacy

Dual VGSC/VGCC Blockade Differentiates Tolperisone from Pure Sodium Channel Blockers Like Lidocaine

In isolated hemisected spinal cord preparations, tolperisone (50-400 μM) and its analogs eperisone and silperisone (25-200 μM) dose-dependently depressed ventral root potentials. While the local anesthetic lidocaine (100-800 μM) also depressed spinal functions, its effect on afferent nerve conduction was clearly stronger. Critically, tolperisone, eperisone, and silperisone exhibited marked effects on voltage-gated calcium channels, whereas calcium currents were hardly influenced by lidocaine [1]. Whole-cell measurements in DRG cells confirmed that tolperisone depressed VGSC conductance at concentrations that inhibited spinal reflexes [1].

Voltage-Gated Sodium Channels Voltage-Gated Calcium Channels Lidocaine Mechanism of Action Preclinical

Selective Inhibition of Sodium Channel Isoforms Without Lidocaine-Like Recovery Prolongation

A comparative study of tolperisone and lidocaine on seven human VGSC isoforms (Nav1.2, 1.3, 1.4, 1.5, 1.6, 1.7, 1.8) expressed in Xenopus oocytes revealed distinct kinetic differences. Lidocaine caused pronounced prolongation of the fast recovery time constant for Nav1.3, Nav1.5 (cardiac), and Nav1.7 isoforms. In contrast, tolperisone did not produce this characteristic prolongation effect on these isoforms [1]. Both drugs exhibited tonic (use-independent) and state-dependent blocking components, but the isoform selectivity and recovery kinetics differed substantially [1].

Nav1.3 Nav1.5 Nav1.7 Lidocaine Isoform Selectivity Cardiac Safety

High-Purity Synthesis (≥98% HPLC) with Validated Aqueous Solubility for Formulation Consistency

Commercially available Tolperisone Hydrochloride is supplied with purity ≥98% as determined by HPLC, appearing as a white crystalline solid . The compound demonstrates aqueous solubility exceeding 20 mg/mL in water, and 56 mg/mL (198.7 mM) in DMSO, water, and ethanol at 25°C . These solubility characteristics are validated across multiple reputable vendors and support reproducible formulation for both in vitro and in vivo applications.

Purity Solubility Formulation Quality Control Analytical Chemistry

Tolperisone Hydrochloride: Validated Application Scenarios for Research and Clinical Development


Pediatric Spasticity Management in Cerebral Palsy

Tolperisone hydrochloride is indicated for pediatric spasticity management where baclofen intolerance or sedation is a concern. Clinical evidence demonstrates antispastic efficacy equivalent to baclofen on the Modified Ashworth Scale but with a 26.7% absolute reduction in adverse event incidence (60% vs. 86.7%), making it a cost-effective, better-tolerated alternative for long-term pediatric use [1].

Post-Stroke Spasticity Rehabilitation

In post-stroke rehabilitation settings, tolperisone has demonstrated superior efficacy compared to tizanidine and other muscle relaxants in improving functional outcomes (Ashworth, Barthel, Lindmark scales) across a 360-patient study, with fewer registered adverse effects [2]. This positions tolperisone as a first-line consideration when maximizing functional recovery and minimizing sedation are dual priorities.

Spinal Cord Injury Spasticity Without Sedative Burden

For patients with spinal cord injury-associated spasticity requiring antispastic therapy while maintaining full cognitive engagement in rehabilitation, tolperisone offers a clear advantage over baclofen. Head-to-head retrospective data show comparable efficacy but a complete absence of the sedative side effects (asthenia, drowsiness, sleepiness) that limit baclofen's utility in this population [3].

Preclinical Neuropathic Pain Research Leveraging VGSC/VGCC Dual Modulation

Tolperisone hydrochloride is a valuable tool compound for investigating combined VGSC/VGCC modulation in neuropathic pain models. Its dual-channel blocking profile distinguishes it from selective sodium channel blockers like lidocaine, and recent preclinical studies demonstrate that tolperisone in combination with pregabalin acutely halts neuropathic pain [4]. Researchers studying mechanisms beyond pure sodium channel blockade will find tolperisone uniquely suited for hypothesis testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolperisone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.